Cas no 816-40-0 (1-bromo-2-butanone)

1-bromo-2-butanone structure
1-bromo-2-butanone structure
상품 이름:1-bromo-2-butanone
CAS 번호:816-40-0
MF:C4H7BrO
메가와트:151.001780748367
MDL:MFCD00000207
CID:83102
PubChem ID:24854607

1-bromo-2-butanone 화학적 및 물리적 성질

이름 및 식별자

    • 1-bromo-2-butanone
    • Bromomethyl ethyl ketone
    • (BROMOMETHYL)ETHYL KETONE
    • 1-bromobutan-2-one
    • 2-Oxobutyl bromide
    • 2-Butanone, 1-bromo-
    • 1-bromo-butan-2-one
    • 1-Bromo-2-butanone, 95%
    • SCHEMBL113452
    • AKOS005207050
    • MFCD00000207
    • LS-12988
    • bromobutan-2-one
    • 1-bromo-2-oxo-butane
    • EINECS 212-431-3
    • 4UPM4J7CVA
    • 4-01-00-03258 (Beilstein Handbook Reference)
    • CS-0131119
    • NS00038145
    • bromobutanone
    • UNII-4UPM4J7CVA
    • FT-0607448
    • 1-Bromo-2-butanone,with calcium carbonate stabilizer
    • 1-Bromobutanone
    • BCP08723
    • Q9127828
    • l-bromo-2-butanone
    • BRN 0741894
    • TL 819
    • DTXSID00231216
    • F10475
    • 1-Bromo-2-butanone (stabilized with calcium carbonate)
    • 816-40-0
    • J-504459
    • 1-Bromo-2-butanone (ACI)
    • DTXCID00153707
    • DB-013565
    • MDL: MFCD00000207
    • 인치: 1S/C4H7BrO/c1-2-4(6)3-5/h2-3H2,1H3
    • InChIKey: CCXQVBSQUQCEEO-UHFFFAOYSA-N
    • 미소: O=C(CC)CBr
    • BRN: 741894

계산된 속성

  • 정밀분자량: 149.96800
  • 동위원소 질량: 149.968
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 6
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 51.5
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 3
  • 소수점 매개변수 계산 참조값(XlogP): 1.2
  • 토폴로지 분자 극성 표면적: 17.1A^2

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.439
  • 비등점: 156 ºC
  • 플래시 포인트: 68 ºC
  • 굴절률: 1.4670
  • PSA: 17.07000
  • LogP: 1.36040
  • 용해성: 미확정
  • 민감성: Lachrymatory

1-bromo-2-butanone 보안 정보

1-bromo-2-butanone 세관 데이터

  • 세관 번호:2914700090
  • 세관 데이터:

    중국 세관 번호:

    2914700090

    개요:

    2914700090 기타 케톤과 퀴논의 할로겐화 \ 유황화 파생물 (질화 및 아질화 파생물 포함).부가가치세: 17.0% 환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 5.5% 일반관세: 30.0%

    신고 요소:

    제품명, 성분함량, 용도, 아세톤 신고포장

    요약:

    HS: 2914700090 케톤과 퀴논의 할로겐, 유황화, 질화 또는 아질화 파생물, 기타 산소 기능 여부에 관계없이 세금 환급율: 9.0% 규제 조건: 부가가치세 없음: 17.0% 최혜국 대우 관세: 5.5% 일반 관세: 30.0%

1-bromo-2-butanone 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1201759-1g
1-Bromobutan-2-one
816-40-0 80%,stab.withcalciumcarbonate
1g
¥132.00 2024-07-28
TRC
B679158-100mg
1-Bromo-2-butanone
816-40-0
100mg
$ 65.00 2022-04-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
II995-25g
1-bromo-2-butanone
816-40-0 tech.80%,stab.withcalciumcarbonate
25g
¥2717.0 2022-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
II995-5g
1-bromo-2-butanone
816-40-0 tech.80%,stab.withcalciumcarbonate
5g
¥677.0 2022-07-28
Fluorochem
002514-5g
1-Bromo-2-butanone (stabilised with calcium carbonate)
816-40-0 80%
5g
£88.00 2022-02-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027685-1g
1-bromo-2-butanone
816-40-0 95%
1g
¥509 2024-05-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1201759-5g
1-Bromobutan-2-one
816-40-0 80%,stab.withcalciumcarbonate
5g
¥500.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1201759-250mg
1-Bromobutan-2-one
816-40-0 80%,stab.withcalciumcarbonate
250mg
¥88.00 2024-07-28
Cooke Chemical
A8342232-25G
1-Bromo-2-butanone,with calcium carbonate stabilizer
816-40-0 90%
25g
RMB 2879.20 2025-02-20
Cooke Chemical
A8342232-5G
1-Bromo-2-butanone,with calcium carbonate stabilizer
816-40-0 90%
5g
RMB 639.20 2025-02-20

1-bromo-2-butanone 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Bromine
참조
Synthesis of asperenone [all-trans(E)-8-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one], a pigment of Aspergillus species of fungi
Pattenden, Gerald, Journal of the Chemical Society [Section] C: Organic, 1970, (10), 1404-9

합성 방법 2

반응 조건
1.1 Reagents: Titanocene dichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  1 h, -10 °C; -10 °C → 0 °C
1.2 Solvents: Dichloromethane ;  4 - 12 h, 65 °C; 65 °C → rt
1.3 Reagents: Bromine ;  -78 °C; 2 min, -78 °C
1.4 Reagents: Water ;  1 h, rt
참조
Bromination of enamines from tertiary amides using the Petasis reagent. A convenient one-pot regioselective route to bromomethyl ketones
Kobeissi, Marwan; et al, Synthetic Communications, 2013, 43(21), 2955-2965

합성 방법 3

반응 조건
1.1 Reagents: Titanocene dichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  1 h, -10 °C; -10 °C → 0 °C
1.2 Solvents: Dichloromethane ;  4 - 12 h, 65 °C; 65 °C → rt
1.3 Reagents: Bromine ;  -78 °C; 2 min, -78 °C
1.4 Reagents: Water ;  1 h, rt
참조
Bromination of enamines from tertiary amides using the Petasis reagent. A convenient one-pot regioselective route to bromomethyl ketones
Kobeissi, Marwan; et al, Synthetic Communications, 2013, 43(21), 2955-2965

합성 방법 4

반응 조건
1.1 Reagents: 2-Butene-1,4-diaminium, N,N,N,N′,N′,N′-hexamethyl-, bromide (tribromide) Solvents: Chloroform
참조
Studies of amines and ammonium compounds. CXCII. Complexes of 1,4-bis(trimethylammonium)-2-butene dihalides with bromine as bromination agents for substitution reactions
Khachatryan, N. G.; et al, Armyanskii Khimicheskii Zhurnal, 1986, 39(5), 290-4

합성 방법 5

반응 조건
1.1 Reagents: Titanocene dichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  1 h, -10 °C; -10 °C → 0 °C
1.2 Solvents: Dichloromethane ;  4 - 12 h, 65 °C; 65 °C → rt
1.3 Reagents: Bromine ;  -78 °C; 2 min, -78 °C
1.4 Reagents: Water ;  1 h, rt
참조
Bromination of enamines from tertiary amides using the Petasis reagent. A convenient one-pot regioselective route to bromomethyl ketones
Kobeissi, Marwan; et al, Synthetic Communications, 2013, 43(21), 2955-2965

합성 방법 6

반응 조건
1.1 Reagents: Hydrogen tribromide, compd. with N,N-dimethylacetamide (1:2) Solvents: Methanol
참조
Selective monobromination of ketones by bis(dimethylacetamide)hydrogen tribromide
Rodygin, M. Yu.; et al, Zhurnal Organicheskoi Khimii, 1994, 30(6), 827-32

합성 방법 7

반응 조건
1.1 Reagents: Copper bromide (CuBr2) Solvents: Chloroform ,  Ethyl acetate ;  reflux
참조
Development of triazolothiadiazine derivatives as highly potent tubulin polymerization inhibitors: Structure-activity relationship, in vitro and in vivo study
Ma, Weifeng; et al, European Journal of Medicinal Chemistry, 2020, 208,

합성 방법 8

반응 조건
1.1 Reagents: Ammonium bromide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ;  8 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
참조
Oxidative bromination of ketones using ammonium bromide and oxone
Macharla, Arun Kumar; et al, Tetrahedron Letters, 2012, 53(2), 191-195

합성 방법 9

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  5 min, 0 °C; 15 min, 0 °C; 2 h, rt
1.2 Solvents: Dichloromethane ;  2 h, 0 °C; overnight, rt
2.1 Reagents: Titanocene dichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  1 h, -10 °C; -10 °C → 0 °C
2.2 Solvents: Dichloromethane ;  4 - 12 h, 65 °C; 65 °C → rt
2.3 Reagents: Bromine ;  -78 °C; 2 min, -78 °C
2.4 Reagents: Water ;  1 h, rt
참조
Bromination of enamines from tertiary amides using the Petasis reagent. A convenient one-pot regioselective route to bromomethyl ketones
Kobeissi, Marwan; et al, Synthetic Communications, 2013, 43(21), 2955-2965

합성 방법 10

반응 조건
1.1 Reagents: Neodymium sesquioxide
참조
Phase equilibria in the system neodymium sesquioxide-phosphorus pentoxide
Wong, Ming Shih; et al, Journal of the American Ceramic Society, 1987, 70(6), 396-9

합성 방법 11

반응 조건
1.1 Reagents: Titanocene dichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  1 h, -10 °C; -10 °C → 0 °C
1.2 Solvents: Dichloromethane ;  4 - 12 h, 65 °C; 65 °C → rt
1.3 Reagents: Bromine ;  -78 °C; 2 min, -78 °C
1.4 Reagents: Water ;  1 h, rt
참조
Bromination of enamines from tertiary amides using the Petasis reagent. A convenient one-pot regioselective route to bromomethyl ketones
Kobeissi, Marwan; et al, Synthetic Communications, 2013, 43(21), 2955-2965

합성 방법 12

반응 조건
1.1 Reagents: Titanocene dichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  1 h, -10 °C; -10 °C → 0 °C
1.2 Solvents: Dichloromethane ;  4 - 12 h, 65 °C; 65 °C → rt
1.3 Reagents: Bromine ;  -78 °C; 2 min, -78 °C
1.4 Reagents: Water ;  1 h, rt
참조
Bromination of enamines from tertiary amides using the Petasis reagent. A convenient one-pot regioselective route to bromomethyl ketones
Kobeissi, Marwan; et al, Synthetic Communications, 2013, 43(21), 2955-2965

합성 방법 13

반응 조건
1.1 Reagents: Bromine Solvents: Dichloromethane
참조
Regiodefined synthesis of α-bromo, α-phenylthio, and α-phenyseleno ketones by specific substitution of the trimethylsilyl group in α-trimethylsilyl ketones
Matsuda, Isamu; et al, Journal of Organometallic Chemistry, 1986, 314(1-2), 47-52

합성 방법 14

반응 조건
1.1 Reagents: Tetrabutylammonium bromide ,  Bromine Solvents: Chloroform ;  rt; 2 h, rt
참조
Structure-activity relationships (SARs) of α-ketothioamides as inhibitors of phosphoglycerate dehydrogenase (PHGDH)
Spillier, Quentin; et al, Pharmaceuticals, 2020, 13(2),

합성 방법 15

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Silica Solvents: Methanol ;  10 min, reflux
참조
Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide: An easy and rapid method
Reddy, Bodireddy Mohan; et al, Chinese Chemical Letters, 2014, 25(1), 179-182

합성 방법 16

반응 조건
1.1 Reagents: Titanocene dichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  1 h, -10 °C; -10 °C → 0 °C
1.2 Solvents: Dichloromethane ;  4 - 12 h, 65 °C; 65 °C → rt
1.3 Reagents: Bromine ;  -78 °C; 2 min, -78 °C
1.4 Reagents: Water ;  1 h, rt
참조
Bromination of enamines from tertiary amides using the Petasis reagent. A convenient one-pot regioselective route to bromomethyl ketones
Kobeissi, Marwan; et al, Synthetic Communications, 2013, 43(21), 2955-2965

합성 방법 17

반응 조건
1.1 Reagents: Hydrogen peroxide ,  Potassium bromide Catalysts: Chloroperoxidase Solvents: Water ;  30 min, pH 3, rt
참조
Halogenated ketones and aldehydes and their use as reactants for other products
, European Patent Organization, , ,

1-bromo-2-butanone Raw materials

1-bromo-2-butanone Preparation Products

1-bromo-2-butanone 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:816-40-0)禁售1-Bromo-2-butanone
A10002
순결:99%/99%
재다:5g/25g
가격 ($):243.0/896.0